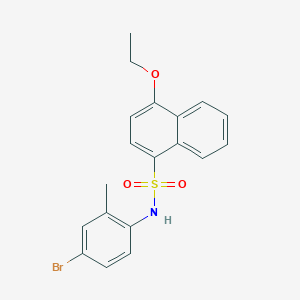
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)propanamide, commonly known as DMXAA, is a synthetic compound that has garnered significant scientific interest due to its potential applications in cancer research. DMXAA was initially synthesized in the 1980s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, extensive research has been conducted to understand the mechanism of action and potential applications of DMXAA in cancer treatment.
作用機序
DMXAA works by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which play a crucial role in the destruction of tumor blood vessels. This results in reduced blood supply to the tumor, leading to its death.
Biochemical and Physiological Effects:
DMXAA has been shown to have a range of biochemical and physiological effects. It induces the production of cytokines, which activate immune cells and promote tumor cell death. DMXAA has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and survival.
実験室実験の利点と制限
DMXAA has several advantages as a research tool for cancer treatment. It is a potent and selective tumor vascular disrupting agent, which makes it an attractive candidate for anticancer therapy. However, DMXAA has several limitations, including its poor solubility and stability, which can limit its effectiveness in vivo. Additionally, DMXAA has been found to induce severe side effects in clinical trials, including fever, chills, and hypotension.
将来の方向性
For DMXAA research include the development of more stable and soluble analogs, as well as the identification of biomarkers that can predict patient response to treatment. Additionally, the combination of DMXAA with other anticancer agents is an area of active research, which may lead to improved treatment outcomes.
合成法
DMXAA is synthesized from anthranilic acid, which undergoes a series of chemical reactions to produce the final compound. The synthesis process involves the formation of a quinazoline ring, followed by the introduction of a propanamide group. The final product is obtained through purification and crystallization processes.
科学的研究の応用
DMXAA has shown promising results in preclinical studies as a potential anticancer agent. It has been found to induce tumor necrosis and inhibit tumor growth in various cancer models, including lung, colon, and breast cancer. DMXAA has been shown to selectively target tumor blood vessels, leading to their destruction and subsequent tumor death.
特性
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-21-9-7-15-12(18)6-8-17-13(19)10-4-2-3-5-11(10)16-14(17)20/h2-5H,6-9H2,1H3,(H,15,18)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWCRYUJKGPEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

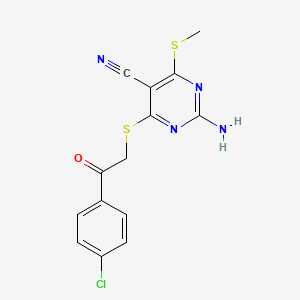
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2912176.png)
![2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2912179.png)
![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]propanamide](/img/structure/B2912182.png)
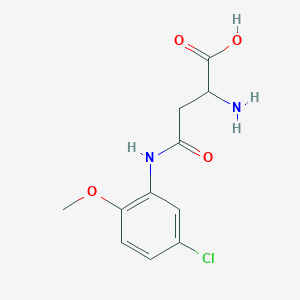

![N-(cyclohexylmethyl)-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B2912188.png)
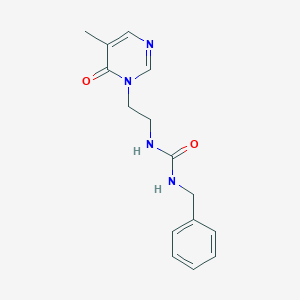
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzimidazole](/img/structure/B2912192.png)
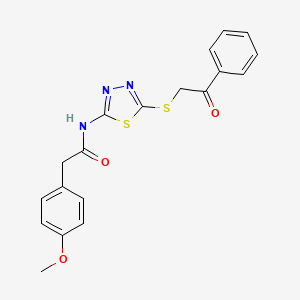
![8-Chloropyrido[2,3-b]pyrazine](/img/structure/B2912194.png)
![2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B2912195.png)
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2912196.png)
